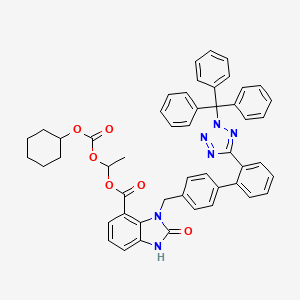

O-Desethyl N-Trityl Candesartan Cilexetil

Description

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H44N6O6/c1-34(61-49(59)62-40-23-12-5-13-24-40)60-47(57)43-27-16-28-44-45(43)55(48(58)51-44)33-35-29-31-36(32-30-35)41-25-14-15-26-42(41)46-52-54-56(53-46)50(37-17-6-2-7-18-37,38-19-8-3-9-20-38)39-21-10-4-11-22-39/h2-4,6-11,14-22,25-32,34,40H,5,12-13,23-24,33H2,1H3,(H,51,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHJTTCBOXVNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC(=O)OC9CCCCC9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile & Control Strategy: O-Desethyl N-Trityl Candesartan Cilexetil

Executive Summary

O-Desethyl N-Trityl Candesartan Cilexetil (CAS 934495-65-5 ) represents a critical process-related impurity and degradation intermediate in the synthesis of Candesartan Cilexetil.[1][2][3][4][5] Its presence indicates specific deviations in the alkylation efficiency or hydrolytic stability during the protection/deprotection sequences of the benzimidazole core.

For researchers and CMC (Chemistry, Manufacturing, and Controls) teams, this molecule serves as a vital reference standard for establishing mass balance in stability-indicating HPLC methods.[2] Its high lipophilicity, driven by the trityl and cilexetil moieties, presents unique chromatographic challenges, often requiring tailored gradient elution strategies to resolve from the parent API and the "Trityl Candesartan Cilexetil" precursor.

Part 1: Identity & Physicochemical Characterization

This section establishes the definitive chemical identity required for regulatory filing and analytical method validation.

Nomenclature and Registry

| Parameter | Technical Specification |

| Common Name | O-Desethyl N-Trityl Candesartan Cilexetil |

| CAS Registry Number | 934495-65-5 |

| Chemical Formula | C₅₀H₄₄N₆O₆ |

| Molecular Weight | 824.92 g/mol |

| IUPAC Name | 1-(cyclohexyloxycarbonyloxy)ethyl 2-oxo-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

| Structural Class | Benzimidazole derivative; Trityl-protected tetrazole; Prodrug ester |

Structural Logic & Causality

The molecule is characterized by three distinct functional domains that dictate its behavior:

-

The Benzimidazolone Core: The "O-Desethyl" designation implies the loss of the ethyl ether at the C2 position.[2] Chemically, this favors the keto-tautomer (2-oxo), significantly altering the pKa and hydrogen bonding potential compared to the parent drug.[2]

-

The Trityl Shield: The triphenylmethyl (trityl) group on the tetrazole renders the molecule extremely hydrophobic and sterically bulky, suppressing the acidic nature of the tetrazole.[2]

-

The Cilexetil Ester: This carbonate ester moiety is sensitive to hydrolysis, requiring anhydrous handling conditions during standard preparation.

Part 2: Formation Pathways & Synthesis Logic

Understanding the genesis of this impurity is the first step in mitigation. It typically arises through two primary mechanistic pathways during the manufacturing of Candesartan Cilexetil.

Pathway Analysis[2]

-

Route A (Pre-Esterification Carryover): The O-desethyl impurity exists in the starting material (Trityl Candesartan) due to incomplete ethylation of the benzimidazole ring.[2] This impurity is then carried through the esterification step.[2]

-

Route B (Degradation): Acid-catalyzed hydrolysis of the ethyl ether linkage in Trityl Candesartan Cilexetil during workup, particularly if pH is not strictly controlled.[2]

Visualization of Impurity Genesis

The following diagram maps the structural evolution and divergence points leading to CAS 934495-65-5.[2]

Figure 1: Mechanistic origin of O-Desethyl N-Trityl Candesartan Cilexetil, highlighting carryover vs. degradation pathways.[2]

Part 3: Analytical Strategy & Detection

Due to the lipophilicity of the trityl group, this impurity elutes late in reverse-phase chromatography. Standard generic gradients often fail to elute it within a reasonable runtime, leading to "ghost peaks" in subsequent injections.

Recommended HPLC Conditions

The following protocol is designed to ensure resolution of the O-Desethyl analog from the parent Trityl Candesartan Cilexetil.

| Variable | Protocol Specification |

| Column | C18, High Carbon Load (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH 2.[2]5) |

| Mobile Phase B | Acetonitrile : Methanol (80:20 v/v) |

| Gradient Profile | T0: 60% B → T15: 95% B → T25: 95% B → T26: 60% B |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV @ 254 nm (Benzimidazole absorption) |

| Retention Logic | The O-Desethyl impurity (CAS 934495-65-5) is slightly less lipophilic than the fully ethylated Trityl Candesartan Cilexetil (CAS 170791-09-0) due to the exposed polar amide/keto group, typically eluting just prior to the parent intermediate.[2] |

Mass Spectrometry Identification

For LC-MS/MS confirmation, the fragmentation pattern is distinct:

-

Precursor Ion: [M+H]⁺ = 825.9 m/z[2]

-

Key Fragment 1: Loss of Trityl group (Triphenylmethyl cation, m/z 243).[2]

-

Key Fragment 2: Loss of Cilexetil moiety.[2]

-

Differentiation: The absence of the ethyl group fragment (loss of 28 Da) distinguishes it from the parent Trityl Candesartan Cilexetil.[2]

Part 4: Synthesis & Isolation Protocol (Reference Standard)

For researchers requiring this substance for method validation, direct synthesis is often more reliable than isolation from mother liquors.

Safety Note: All procedures must be conducted in a fume hood. Trityl chloride is moisture sensitive.[2]

-

Starting Material: Begin with O-Desethyl Candesartan Cilexetil (if available) or O-Desethyl Candesartan .[2]

-

Tritylation:

-

Esterification (if starting from acid):

-

If starting from O-Desethyl Candesartan (acid form), react with 1-chloroethyl cyclohexyl carbonate in the presence of Potassium Carbonate and Potassium Iodide in DMF at 50°C.[2]

-

-

Purification:

References

-

PubChem . Trityl Candesartan Cilexetil (Parent Structure Comparison). Retrieved from [Link][2]

-

Allmpus Laboratories . Impurity Profile: O-Desethyl N-Trityl Candesartan Cilexetil. Retrieved from [Link]

Sources

- 1. Candesartan N1-Ethyl-Verunreinigung CAS-Nr.: 1246817-38-8 • ChemWhat | Datenbank für Chemikalien und biologische Stoffe [chemwhat.de]

- 2. Trityl candesartan cilexetil | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Кандесартан примесь 1 CAS#: 139481-41-7 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 4. allmpus.com [allmpus.com]

- 5. Page loading... [wap.guidechem.com]

- 6. zastitainspekt.hr [zastitainspekt.hr]

Role of O-Desethyl N-Trityl Candesartan Cilexetil in Candesartan synthesis

Here is an in-depth technical guide regarding the role and synthesis of O-Desethyl N-Trityl Candesartan Cilexetil.

Process Control, Impurity Profiling, and Synthetic Utility in ARB Development

Executive Summary

In the high-precision manufacturing of Angiotensin II Receptor Blockers (ARBs), specifically Candesartan Cilexetil , the management of impurities is as critical as the synthesis of the active pharmaceutical ingredient (API) itself.[1][2] O-Desethyl N-Trityl Candesartan Cilexetil (CAS: 934495-65-5) acts as a pivotal Reference Standard and Process Marker .

It represents the penultimate precursor to a major degradation product known as Candesartan Cilexetil Impurity B (the O-Desethyl analog). By isolating and tracking this trityl-protected intermediate, process chemists can quantify upstream alkylation failures and implement corrective recrystallization strategies before the final deprotection step, thereby safeguarding the yield and purity of the final API.

Chemical Identity & Structural Significance[2][3][4]

To understand the role of this molecule, one must distinguish it from the therapeutic target. Candesartan Cilexetil relies on a 2-ethoxy benzimidazole core. The "O-Desethyl" analog lacks this ethyl group, possessing instead a hydroxyl group (which predominantly exists as the 2-oxo tautomer).

-

Target Molecule: Trityl Candesartan Cilexetil (Precursor to API)

-

The Molecule of Interest: O-Desethyl N-Trityl Candesartan Cilexetil (Precursor to Impurity)[3]

Structural Data

| Feature | Specification |

| Chemical Name | 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-oxo-3-[[2'-(1-trityl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-2,3-dihydro-1H-benzimidazole-4-carboxylate |

| CAS Number | 934495-65-5 |

| Molecular Formula | C₅₀H₄₄N₆O₆ |

| Molecular Weight | ~824.94 g/mol |

| Key Moiety | N-Trityl: Protects the tetrazole ring.O-Desethyl (2-Oxo): The critical structural defect (impurity).[4][3][5][6][7][8] |

| Solubility | Soluble in DCM, Toluene, Ethyl Acetate (Lipophilic due to Trityl group). |

The Genesis of the Impurity: Mechanistic Insight

In the industrial synthesis of Candesartan Cilexetil, the "O-Desethyl" impurity does not usually arise from the degradation of the final product; it is often "carried through" from the very beginning.

The "Carry-Over" Effect

The synthesis typically starts with a benzimidazole derivative. If the O-ethylation of the starting material (3-nitrophthalic acid derivative) is incomplete or if the ethyl group hydrolyzes, the resulting 2-hydroxy benzimidazole enters the coupling reaction.

-

Coupling: The 2-hydroxy species couples with the Trityl-biphenyl-tetrazole moiety.

-

Esterification: This intermediate reacts with cilexetil halide.

-

Result: Formation of O-Desethyl N-Trityl Candesartan Cilexetil .

Why is this critical? Once formed, this trityl-protected impurity behaves very similarly to the desired intermediate. It co-crystallizes. If not detected at this stage, it undergoes deprotection to form Impurity B (O-Desethyl Candesartan Cilexetil) in the final API, which is notoriously difficult to separate from the final product due to similar polarity.

Visualization: The Divergent Pathway

The following diagram illustrates how the impurity branches off from the main synthesis and why the "Trityl" stage is the control point.

Caption: Divergence of the O-Desethyl impurity stream. The yellow node represents the critical control point where O-Desethyl N-Trityl Candesartan Cilexetil must be monitored.

Synthesis Protocol: Preparation of the Reference Standard

To control the impurity, researchers must synthesize it intentionally to establish HPLC retention times and response factors.

Objective: Synthesize high-purity O-Desethyl N-Trityl Candesartan Cilexetil. Prerequisite: All glassware must be oven-dried. Reactions involving Trityl groups are sensitive to acid; reactions involving cilexetil esters are sensitive to moisture.

Step 1: Preparation of the 2-Oxo Scaffold

Note: This step intentionally creates the "defective" benzimidazole.

-

Reactants: Methyl 2-amino-3-nitrobenzoate + Phosgene (or Triphosgene/CDI).

-

Conditions: Reflux in Toluene or THF.

-

Mechanism: Cyclization to form the benzimidazol-2-one core.

-

Product: Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-4-carboxylate.

Step 2: N-Alkylation (Coupling)

-

Reactants:

-

Substrate: Product from Step 1 (1.0 eq).

-

Reagent: 5-(4'-(bromomethyl)biphenyl-2-yl)-1-trityl-1H-tetrazole (1.1 eq).

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH). -

Solvent: DMF or DMAC (Anhydrous).

-

-

Procedure:

-

Suspend substrate and base in DMF. Stir at room temperature for 30 mins.

-

Add the bromomethyl biphenyl reagent slowly.

-

Heat to 50-60°C for 4-6 hours.

-

Quench with water, extract with Ethyl Acetate.

-

-

Critical Control: The N-alkylation must occur at the N1 position. The bulky Trityl group helps direct regioselectivity, but the 2-oxo group makes the N3 position competitive. Isolate the correct regioisomer via column chromatography.

Step 3: Cilexetil Esterification (Final Assembly)

-

Reactants:

-

Substrate: Product from Step 2 (N-Trityl O-Desethyl intermediate acid - hydrolysis of methyl ester may be required first if starting with methyl ester).

-

Reagent: 1-Chloroethyl cyclohexyl carbonate (Cilexetil Chloride).

-

Catalyst: Potassium Iodide (KI) and 18-Crown-6 (Phase transfer).

-

Base:

.[9] -

Solvent: DMAC or Acetonitrile.[9]

-

-

Procedure:

-

Dissolve the carboxylic acid intermediate in DMAC.

-

Add

and Cilexetil Chloride. -

Heat to 55-60°C for 6-8 hours.

-

Workup: Pour into ice water. The product (O-Desethyl N-Trityl Candesartan Cilexetil) will precipitate as a gum or solid.

-

Purification: Recrystallize from Ethanol/DCM or use Flash Chromatography (Hexane:Ethyl Acetate).

-

Analytical Application: HPLC Method

The primary utility of O-Desethyl N-Trityl Candesartan Cilexetil is as a "System Suitability Standard" in HPLC.

Why analyze here? The Trityl group makes the molecule highly lipophilic. In Reverse Phase HPLC (RP-HPLC), the "Trityl Protected" impurities elute much later than the deprotected API. This separation window allows for extremely high-resolution detection of the "O-Desethyl" defect before the complex deprotection step muddies the chromatogram.

Recommended HPLC Conditions

| Parameter | Setting |

| Column | C18 (e.g., Zorbax Eclipse XDB), 250 x 4.6 mm, 5µm |

| Mobile Phase A | 0.1% Orthophosphoric acid in Water |

| Mobile Phase B | Acetonitrile : Methanol (80:20) |

| Gradient | High organic gradient (starts at 60% B, ramps to 90% B) to elute the lipophilic Trityl species. |

| Detection | UV at 254 nm (Benzimidazole absorption) |

| Target Retention | O-Desethyl N-Trityl Candesartan Cilexetil will elute slightly earlier than the main Trityl Candesartan Cilexetil peak due to the polarity of the Oxo/Hydroxy group vs the Ethoxy group. |

References

-

BenchChem. (n.d.). 1-Chloroethyl Cyclohexyl Carbonate Technical Guide. (Provides synthesis details for the cilexetil moiety used in the esterification step). Link

-

GuideChem. (n.d.). Trityl Candesartan Cilexetil Synthesis and Properties. (Details the main pathway and trityl protection chemistry). Link

-

LGC Standards. (2025). O-Desethyl Candesartan Cilexetil Impurity Reference Materials. (Confirming the commercial existence and role of the impurity standard). Link

-

Google Patents. (2005). US20050250827A1 - Preparation of candesartan cilexetil in high purity. (Describes the deprotection of trityl candesartan cilexetil and the management of associated impurities). Link

-

Anant Pharmaceuticals. (n.d.). Candesartan Cilexetil EP Impurity B Data Sheet. (Structural confirmation of the O-Desethyl impurity lineage). Link

Sources

- 1. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. allmpus.com [allmpus.com]

- 4. O-Desethyl Candesartan Cilexetil | 869631-11-8 [chemicalbook.com]

- 5. CAS 869631-11-8 Candesartan Cilexetil EP Impurity B | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. O-Desethyl Candesartan Cilexetil | LGC Standards [lgcstandards.com]

- 7. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

- 8. echemi.com [echemi.com]

- 9. 1-Chloroethyl Cyclohexyl Carbonate | 99464-83-2 | Benchchem [benchchem.com]

Physicochemical properties of O-Desethyl N-Trityl Candesartan Cilexetil

An In-Depth Technical Guide to the Physicochemical Properties of O-Desethyl N-Trityl Candesartan Cilexetil

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, whether they arise from the synthesis process, degradation, or storage, can impact the safety, efficacy, and stability of the final drug product. Candesartan cilexetil, a potent angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. Its synthesis and formulation are complex, leading to the potential for various related substances.

This technical guide provides an in-depth examination of the physicochemical properties of a key potential process-related impurity and intermediate: O-Desethyl N-Trityl Candesartan Cilexetil . This compound combines two structural modifications of the parent drug: the absence of the ethyl group on the benzimidazole-2-ethoxy moiety (O-desethylation) and the presence of a trityl (triphenylmethyl) protecting group on the tetrazole ring.

Understanding the physicochemical characteristics of this impurity is critical for the development of robust analytical methods for its detection and quantification, for optimizing the manufacturing process to minimize its formation, and for ensuring the overall quality and safety of candesartan cilexetil drug products. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the comprehensive characterization of this compound.

Part 1: Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.

1.1. Chemical Structure and Identifiers

O-Desethyl N-Trityl Candesartan Cilexetil is structurally related to both the API, candesartan cilexetil, and its synthetic precursors. The trityl group is a bulky protecting group commonly used during synthesis to prevent side reactions at the tetrazole ring. The O-desethyl moiety may arise from incomplete ethoxylation during synthesis or through degradation.

-

Chemical Name: 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2,3-dihydro-2-oxo-3-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylate[1]

-

Molecular Weight: 824.92 g/mol [2]

Caption: Chemical structure of O-Desethyl N-Trityl Candesartan Cilexetil.

Part 2: Physicochemical Properties and Analytical Methodologies

Direct experimental data for O-Desethyl N-Trityl Candesartan Cilexetil is not extensively available in public literature. Therefore, this section focuses on the robust methodologies required for its characterization, drawing upon established protocols for candesartan cilexetil and its other known impurities.

2.1. Solubility Profile

Scientific Rationale: The solubility of an impurity is a critical parameter that influences the choice of solvents for reaction work-ups, crystallization, and the preparation of analytical standards. It also dictates its potential to be purged during purification steps. Given the large, lipophilic trityl group and the polar benzimidazolone core, a complex solubility profile is anticipated. Candesartan cilexetil itself is practically insoluble in water and sparingly soluble in methanol.[4][5]

Experimental Protocol for Solubility Determination:

-

Solvent Selection: A range of solvents with varying polarities should be selected, including water, methanol, ethanol, acetonitrile, dichloromethane, and dimethylformamide (DMF).

-

Sample Preparation: Accurately weigh approximately 10 mg of O-Desethyl N-Trityl Candesartan Cilexetil into separate vials.

-

Solvent Addition: Add the selected solvent to each vial in small, measured increments (e.g., 0.1 mL).

-

Equilibration: After each addition, vigorously vortex the vial for 1-2 minutes and allow it to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure saturation.

-

Observation: Visually inspect for complete dissolution.

-

Quantitative Analysis (for sparingly soluble cases): If the substance does not fully dissolve, centrifuge the suspension and carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent (e.g., acetonitrile) and quantify the concentration using a validated HPLC-UV method (see section 2.4).

Expected Insights: It is hypothesized that the compound will exhibit poor solubility in aqueous and highly polar solvents due to the trityl and cilexetil moieties. Good solubility is expected in chlorinated solvents and aprotic polar solvents like DMF and DMSO.

2.2. Melting Point

Scientific Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while a broad range often suggests the presence of impurities.

Experimental Protocol for Melting Point Determination:

-

Instrumentation: Utilize a calibrated melting point apparatus (e.g., a digital capillary melting point device).

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For comparison, the melting point of Candesartan Cilexetil is approximately 177 °C.[5]

2.3. Chromatographic Properties and Analytical Method Development

Scientific Rationale: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive techniques for the separation, detection, and quantification of pharmaceutical impurities.[4][6] Developing a stability-indicating method that can resolve O-Desethyl N-Trityl Candesartan Cilexetil from the API and other related substances is crucial for quality control. The large, non-polar trityl group will significantly increase the retention time of this impurity on a reversed-phase column compared to its non-tritylated counterparts.

Detailed Experimental Protocol (UPLC Method):

-

Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector is recommended for its high resolution and ability to assess peak purity.

-

Column: A C18 reversed-phase column with sub-2 µm particles (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

-

Mobile Phase:

-

Mobile Phase A: 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution: A gradient elution is necessary to resolve compounds with a wide range of polarities.

Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: Monitor at 254 nm, as this is a common wavelength for candesartan and its impurities.[4] The PDA detector should scan from 200-400 nm to identify the optimal detection wavelength.

-

Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water (diluent) to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

-

Reversed-Phase C18: This stationary phase is ideal for separating moderately polar to non-polar compounds like candesartan and its derivatives.

-

Acidic pH (3.0): Maintaining an acidic pH ensures that any carboxylic acid functionalities are protonated, leading to better peak shape and consistent retention.

-

Acetonitrile: Acetonitrile is often chosen over methanol as an organic modifier in the mobile phase because it can provide sharper peaks and different selectivity for complex mixtures of impurities.[4]

-

Gradient Elution: The significant difference in polarity between early-eluting impurities and the highly retained, trityl-containing compound necessitates a gradient to ensure all components are eluted within a reasonable time with good resolution.

Caption: A streamlined workflow for the physicochemical characterization of the impurity.

Part 3: Data Summary and Interpretation

While specific experimental values for O-Desethyl N-Trityl Candesartan Cilexetil are not widely published, we can consolidate the known identifiers and predicted properties. The experimental protocols outlined above provide a clear path to generating the missing data.

| Property | Value / Expected Value | Source / Method |

| Molecular Formula | C₅₀H₄₄N₆O₆ | Chemical Suppliers[2][3] |

| Molecular Weight | 824.92 g/mol | Chemical Suppliers[2] |

| CAS Number | 934495-65-5 | Chemical Suppliers[2][3] |

| Appearance | Expected: White to off-white solid | Analogy to Candesartan Cilexetil[7] |

| Solubility in Water | Expected: Practically Insoluble | Analogy to Candesartan Cilexetil[4] |

| Solubility in Organic Solvents | Expected: Soluble in CH₂Cl₂, DMF, DMSO; Sparingly soluble in Methanol | Analogy & Chemical Intuition |

| Melting Point | To be determined via capillary method | Experimental Protocol |

| pKa | To be determined via potentiometric titration or UV-spectrophotometry | Experimental Protocol |

| UPLC Retention Time | Expected: Significantly higher than Candesartan Cilexetil | Based on increased lipophilicity |

Interpretation for Drug Development:

The highly non-polar nature of the trityl group means that O-Desethyl N-Trityl Candesartan Cilexetil will be significantly less polar than the final API. This has two key implications:

-

Purification: This impurity should be readily separable from candesartan cilexetil using standard reversed-phase chromatography or crystallization procedures, provided the process is optimized. Its differential solubility can be exploited to purge it from the desired product stream.

-

Analytical Monitoring: Its high retention time requires an analytical method with a sufficiently long run time or a steep gradient to ensure it is eluted from the column and quantified accurately. Failure to account for late-eluting impurities can lead to an underestimation of the total impurity profile.

Conclusion

O-Desethyl N-Trityl Candesartan Cilexetil represents a critical impurity to monitor and control in the manufacturing of candesartan cilexetil. While comprehensive public data on its physicochemical properties is limited, this guide provides a robust framework for its characterization. By employing the detailed methodologies for determining solubility, melting point, and chromatographic behavior, drug development professionals can generate the necessary data to develop effective control strategies. The scientific rationale behind each experimental choice ensures that the methods are not only practical but also grounded in the fundamental chemistry of the molecule. This approach upholds the principles of scientific integrity and is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

-

Phechkrajang, C. M., Quynh, P. T., & Suntornsuk, L. (2017). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal, 51(5), 416–424. [Link]

-

A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. (n.d.). SciRes. [Link]

-

Kotthireddy, K., & Devi, B. R. (2015). Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydrochlorothiazide in bulk and tablet dosage form. Der Pharmacia Lettre, 7(12), 114-121. [Link]

-

Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. (2025, August 6). ResearchGate. [Link]

-

Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets. (2009). Agris. [Link]

-

Kumar, N. D. A., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Young Pharmacists, 4(1), 28-36. [Link]

-

Identification, Isolation, and Characterization of Five Potential Degradation Impurities in Candesartan Cilexetil Tablets. (2025, August 7). ResearchGate. [Link]

-

Vuddisa, S. K., et al. (2014). Preparation and Characterization of Candesartan Cilexetil Solid Lipid Nanoparticulate Capsules. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 26-31. [Link]

- Preparation of high purity candesartan cilexetil. (2009).

-

Candesartan Cilexetil. (2014). EDQM. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. O-Desethyl N-Trityl Candesartan Cilexetil | CAS 934495-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. O-Desethyl N-Trityl Candesartan Cilexetil | 934495-65-5 [chemicalbook.com]

- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. edqm.eu [edqm.eu]

Methodological & Application

Application Note: Structural Elucidation and NMR Profiling of O-Desethyl N-Trityl Candesartan Cilexetil

Here is a comprehensive Application Note and Protocol for the NMR spectroscopic analysis of O-Desethyl N-Trityl Candesartan Cilexetil.

Introduction & Scope

In the synthesis and stability profiling of Candesartan Cilexetil , a potent Angiotensin II Receptor Blocker (ARB), the control of impurities is critical for regulatory compliance (ICH Q3A/Q3B).

O-Desethyl N-Trityl Candesartan Cilexetil represents a unique structural intersection:

-

N-Trityl Moiety: Indicates the tetrazole ring is still protected by a triphenylmethyl (trityl) group, suggesting this species originates from the synthetic process prior to the final deprotection step.

-

O-Desethyl Moiety: Indicates the loss of the ethyl group at the benzimidazole C-2 position, resulting in a benzimidazol-2-one (or 2-hydroxy) tautomer.[1][2] This is a common degradation pathway (hydrolysis) or a byproduct of incomplete alkylation.[2]

This guide provides a high-resolution NMR protocol to distinguish this specific molecule from the parent drug (Candesartan Cilexetil) and its fully deprotected impurities (e.g., O-Desethyl Candesartan Cilexetil).[1][2]

Structural Logic & Mechanistic Insight

To accurately assign the NMR spectrum, we must deconstruct the molecule into its constituent magnetic environments.

The Trityl Shielding Effect

The Triphenylmethyl (Trityl) group adds 15 aromatic protons to the spectrum. These protons typically appear as a dense multiplet in the 6.9 – 7.4 ppm region.

-

Impact: This region often obscures the biphenyl and benzimidazole aromatic signals.

-

Diagnostic Utility: The integral value of this region (normalized to the single methine proton of the cilexetil ester) validates the presence of the protecting group.

The O-Desethyl Signature (The "Silent" Region)

In the parent Candesartan Cilexetil, the ethoxy group provides two distinct signals:

-

A triplet at ~1.4 ppm (

).[1][2] -

A quartet at ~4.6 ppm (

). Critical Identification Point: In O-Desethyl N-Trityl Candesartan Cilexetil, these signals must be absent . Their absence, combined with the appearance of a broad exchangeable proton (NH/OH of the benzimidazolone) >11.0 ppm, confirms the O-desethyl structure.

The Cilexetil Ester Stability

The cilexetil moiety contains a chiral center, making the methylene protons of the ester linker diastereotopic. However, in most 1D

Experimental Protocol

Materials & Reagents[2]

-

Analyte: O-Desethyl N-Trityl Candesartan Cilexetil (Reference Standard or Isolated Impurity).[1][2]

-

Solvent: DMSO-

(99.9 atom % D) + 0.03% TMS (v/v).[1][2]

Sample Preparation

-

Weigh 10–15 mg of the substance into a clean vial.

-

Add 0.6 mL of DMSO-

.[1][2] -

Vortex for 30 seconds or sonicate for 1 minute to ensure a clear, homogeneous solution.

Instrument Parameters (400 MHz or higher recommended)

-

Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

-

Temperature: 298 K (25°C).[2]

-

Number of Scans (NS): 32 or 64 (to resolve small impurity peaks).

-

Relaxation Delay (D1):

seconds. (Essential for accurate integration of the aromatic protons vs. the aliphatic cilexetil protons).

Workflows & Visualization

Analytical Workflow

Figure 1: Decision tree for the NMR validation of O-Desethyl N-Trityl Candesartan Cilexetil.

Data Interpretation & Assignment

The following data is synthesized based on the additive shift effects of the Trityl group (shielding/overlap) and the O-Desethyl modification (tautomeric shift) relative to the parent Candesartan Cilexetil.

NMR Assignment Table (DMSO- )

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 12.0 - 13.0 | Broad s | 1H | Benzimidazole NH/OH | Diagnostic: Indicates O-desethylation (Lactam tautomer).[1][2] |

| 7.70 - 7.85 | m | 2H | Benzimidazole Ar-H | C-4 and C-7 protons (deshielded by carbonyl/ester).[1][2] |

| 7.50 - 7.65 | m | 2H | Biphenyl Ar-H | Linker aromatic ring.[1][2] |

| 6.90 - 7.45 | m (dense) | ~19H | Trityl (15H) + Biphenyl (4H) | Diagnostic: Massive overlap characteristic of Trityl group.[1][2] |

| 6.75 - 6.85 | q | 1H | O-CH(CH | Methine of the cilexetil linker.[1][2] |

| 5.50 - 5.60 | s | 2H | N-CH | Methylene bridge between biphenyl and benzimidazole.[1][2] |

| 4.50 - 4.70 | -- | -- | ABSENT | Diagnostic: Absence of O-CH |

| 1.20 - 1.90 | m | 10H | Cyclohexyl | Cilexetil moiety.[1][2] |

| 1.50 | d | 3H | O-CH(CH | Methyl of the cilexetil linker.[1][2] |

| 1.35 - 1.40 | -- | -- | ABSENT | Diagnostic: Absence of ethoxy methyl triplet.[1][2] |

NMR Comparison Table[1][3]

| Feature | Parent: Candesartan Cilexetil | Target: O-Desethyl N-Trityl |

| Ethoxy Group | Present (q ~4.6, t ~1.[1][2]4) | Absent |

| Trityl Group | Absent (unless protected intermediate) | Present (15H, 6.9-7.5 ppm) |

| Tetrazole Proton | Broad/Exchangeable (if free) | None (Protected by Trityl) |

| Benzimidazole C2 | Ether linkage (O-Et) | Lactam/Keto (C=O) |

Advanced Verification: 2D NMR

Due to the crowding in the aromatic region caused by the Trityl group, 1D NMR may be insufficient for full assignment.

HSQC (Heteronuclear Single Quantum Coherence)[3]

-

Purpose: Correlate protons to their attached carbons.

-

Key Observation: The Trityl protons (7.0-7.4 ppm) will correlate to intense carbon signals in the 127-129 ppm region.[1][2] The Biphenyl protons, often buried here, can be distinguished if their carbon shifts differ slightly.

HMBC (Heteronuclear Multiple Bond Correlation)[1][3]

-

Purpose: Verify the connectivity of the Trityl group to the Tetrazole ring.

-

Key Connectivity: Look for long-range coupling from the Trityl ortho protons to the quaternary carbon of the Trityl group (~82-83 ppm) and potentially weak coupling to the Tetrazole carbons.[1][2]

References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

-

Rao, K. N., et al. "Identification, isolation and characterization of potential degradation products in candesartan cilexetil." Journal of Pharmaceutical and Biomedical Analysis, vol. 53, no. 4, 2010, pp. 813-821.[2] Link[1][2]

-

Subba Rao, D. V., et al. "Novel impurities of Candesartan cilexetil." Scientia Pharmaceutica, vol. 78, no. 3, 2010. Link[1][2]

-

LGC Standards. "O-Desethyl Candesartan Cilexetil Data Sheet." LGC Standards, Accessed 2023. Link[1][2]

-

PubChem. "Trityl candesartan cilexetil (Compound)."[2][3] National Library of Medicine, Accessed 2023. Link[1][2]

Sources

Application Note & Protocol: Determination of the Solubility of O-Desethyl N-Trityl Candesartan Cilexetil in Organic Solvents

Introduction

O-Desethyl N-Trityl Candesartan Cilexetil is a significant related substance in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used in the management of hypertension.[1] The control and characterization of such substances are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). A fundamental physicochemical property that dictates the behavior of a compound during synthesis, purification, formulation, and analytical method development is its solubility in various solvents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the solubility of O-Desethyl N-Trityl Candesartan Cilexetil in a range of organic solvents. The protocols herein are designed to establish equilibrium solubility, a critical parameter for process chemistry and formulation development.[2] This guide emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and contextually relevant.

Physicochemical Properties of O-Desethyl N-Trityl Candesartan Cilexetil

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅₀H₄₄N₆O₆ | [3] |

| Molecular Weight | 824.92 g/mol | [3][4] |

| CAS Number | 934495-65-5 | [5] |

| General Description | An intermediate/impurity in the synthesis of Candesartan Cilexetil.[6][7] | |

| Predicted Lipophilicity (XLogP3) | 9.94 | [5] |

The high predicted lipophilicity (XLogP3) of 9.94 suggests that O-Desethyl N-Trityl Candesartan Cilexetil will exhibit poor aqueous solubility but favorable solubility in many organic solvents.[5] The large, complex structure with multiple aromatic rings and the bulky N-trityl group contribute significantly to this characteristic.

Experimental Design and Strategy

The determination of solubility is not a singular measurement but a systematic investigation. The chosen methodology must be appropriate for the compound's properties and the intended application of the data.[8] For establishing a definitive thermodynamic solubility value, the shake-flask method remains the gold standard due to its robustness and ability to ensure equilibrium is reached.[2][9]

The following workflow provides a logical progression for a comprehensive solubility assessment.

Caption: Workflow for Solubility Determination.

Protocols

Part 1: Analytical Method Development (HPLC-UV)

Rationale: A validated, stability-indicating analytical method is paramount for accurately quantifying the concentration of the dissolved analyte. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.[10][11] The method must be able to separate the analyte from any potential degradants or impurities.

Protocol:

-

Column Selection: Choose a suitable reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is effective for separating lipophilic molecules.[12]

-

Mobile Phase Selection:

-

Develop an isocratic or gradient method using a combination of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10][12]

-

For O-Desethyl N-Trityl Candesartan Cilexetil, a mobile phase with a higher proportion of organic solvent is anticipated to be necessary for good peak shape and retention.

-

Adjust the pH of the aqueous component to ensure consistent ionization state of the molecule, if applicable. A starting point could be a pH of 2.5 to 4.5.[10][12]

-

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for O-Desethyl N-Trityl Candesartan Cilexetil by scanning a dilute solution using a UV-Vis spectrophotometer. The parent compound, Candesartan Cilexetil, has a λmax at 254 nm, which can be a suitable starting point.[13]

-

Standard Curve Generation:

-

Prepare a stock solution of O-Desethyl N-Trityl Candesartan Cilexetil of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase).

-

Perform serial dilutions to create a series of calibration standards (e.g., 5-6 points) that bracket the expected solubility range.

-

Inject each standard in triplicate and plot the peak area response versus concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999 for a reliable calibration curve.

-

-

Method Validation (Abbreviated): For the purpose of solubility determination, confirm specificity (no interference at the analyte's retention time) and precision (repeat injections of a standard should have a relative standard deviation (RSD) of <2%).[8]

Part 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: This method ensures that the solvent is fully saturated with the solute, providing the thermodynamic or equilibrium solubility.[2] Adding an excess of the solid compound and allowing sufficient time for equilibration are the cornerstones of this technique.[8]

Protocol:

-

Solvent Selection: Choose a panel of organic solvents relevant to your research or process needs. A suggested starting panel could include:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Esters: Ethyl Acetate

-

Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Chlorinated Solvents: Dichloromethane

-

-

Sample Preparation:

-

Into appropriately sized, inert vials (e.g., 4 mL glass vials with PTFE-lined caps), add an excess amount of O-Desethyl N-Trityl Candesartan Cilexetil. "Excess" means that a visible amount of solid material remains undissolved at the end of the experiment. A starting point could be 20-50 mg of the solid.

-

Accurately dispense a fixed volume of the chosen organic solvent into each vial (e.g., 2 mL).

-

Prepare each solvent condition in triplicate to assess variability.[14]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on a constant temperature shaker or rotator. A standard temperature for these studies is ambient room temperature (e.g., 25 °C ± 2 °C) or physiological temperature (37 °C), depending on the application.[2][8]

-

Agitate the samples for a predetermined period to reach equilibrium. For many compounds, 24 to 48 hours is sufficient.[2] A preliminary time-point experiment (e.g., sampling at 12, 24, 48, and 72 hours) can be conducted to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high results.

-

Dilute the filtrate immediately and accurately with the mobile phase from the analytical method to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Analysis and Calculation:

-

Inject the diluted samples into the validated HPLC system.

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Data Presentation

The results should be compiled into a clear and concise table, reporting the mean solubility and the standard deviation from the triplicate measurements.

Table 1: Illustrative Solubility Data for O-Desethyl N-Trityl Candesartan Cilexetil at 25 °C

| Solvent | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | e.g., 5.2 | e.g., 0.3 |

| Ethanol | e.g., 8.9 | e.g., 0.5 |

| Acetone | e.g., 45.1 | e.g., 2.1 |

| Acetonitrile | e.g., 22.7 | e.g., 1.5 |

| Dichloromethane | e.g., >100 | N/A |

| Dimethylformamide (DMF) | e.g., >150 | N/A |

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Interpretation and Causality

-

Polarity Matching: The principle of "like dissolves like" is a primary determinant of solubility. The high lipophilicity of O-Desethyl N-Trityl Candesartan Cilexetil suggests higher solubility in less polar organic solvents (e.g., Dichloromethane, THF) and aprotic polar solvents (e.g., DMF, DMSO) that can disrupt crystal lattice forces effectively.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) may interact with the tetrazole and carbonyl groups of the molecule, but the bulky, non-polar trityl and cilexetil groups will likely dominate, limiting solubility compared to more polar aprotic solvents.

-

Crystal Lattice Energy: The energy required to break the solid-state crystal structure of the compound plays a crucial role. If the compound is highly crystalline, more potent solvents will be required to overcome these intermolecular forces.

Conclusion

This application note provides a robust framework for the systematic determination of the solubility of O-Desethyl N-Trityl Candesartan Cilexetil in organic solvents. By combining a validated analytical methodology with the gold-standard shake-flask equilibrium technique, researchers can generate high-quality, reliable data. This information is indispensable for guiding decisions in process chemistry, purification strategy, and the early stages of formulation development, ultimately contributing to a more efficient and well-controlled drug development lifecycle.

References

- Candesartan Cilexetil Product Information. Cayman Chemical. [URL: https://www.caymanchem.com/product/10489/candesartan-cilexetil]

- Determination of Solubility in Pharmaceuticals. Pharmaguideline. [URL: https://www.pharmaguideline.

- Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [URL: https://www.who.int/medicines/areas/quality_safety/quality_assurance/Annex4-TRS992.pdf]

- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.

- O-Desethyl N-Trityl Candesartan Cilexetil. Echemi. [URL: https://www.echemi.com/products/pd20180807021111009.html]

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [URL: https://www.raytor.com/blog/pharmaceutical-solubility-testing]

- DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28300908/]

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29427749/]

- (PDF) CANDESARTAN ANALYSIS METHODS DURING 2000-2020. ResearchGate. [URL: https://www.researchgate.net/publication/341999144_CANDESARTAN_ANALYSIS_METHODS_DURING_2000-2020]

- Analytical Method Development and Validation for the Estimation of Candesartan by Derivative Spectroscopy (Fourth Order). International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v37-2/13.pdf]

- Analytical method development and validation for Candesartan Cilexetil as bulk drug and in pharmaceutical dosage forms by HPLC. SciSpace. [URL: https://typeset.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [URL: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]

- Solubility guidelines for candidate drugs (µg/mL). The bars show the... ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-guidelines-for-candidate-drugs-mg-mL-The-bars-show-the-minimum_fig3_260005517]

- Method Development Studies on the HPLC Analysis of Candesartan Cilexetil using a Core-Shell Column. University of Malta. [URL: https://www.um.edu.mt/library/oar/handle/123456789/12209]

- FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [URL: https://www.drug-dev.com/formulation-development-solubility-enhancing-technologies-in-pharmaceutical-development-a-mini-review/]

- O-Desethyl N-Trityl Candesartan Cilexetil | 934495-65-5. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB93026575_EN.htm]

- O-Desethyl N-Trityl Candesartan Cilexetil | CAS 934495-65-5. SCBT. [URL: https://www.scbt.com/p/o-desethyl-n-trityl-candesartan-cilexetil-934495-65-5]

- Design and development and evaluation of candesartan cilexetil liquid filling formulations. [URL: https://www.ijpsonline.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge/4-ways-drug-solubility-testing-helps-discovery-development]

- O-Desethyl Candesartan Cilexetil. LGC Standards. [URL: https://www.lgcstandards.com/US/en/O-Desethyl-Candesartan-Cilexetil/p/TRC-O208475]

- O-Desethyl N-Trityl Candesartan Cilexetil | CAS No- 934495-65-5. Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/o-desethyl-n-trityl-candesartan-cilexetil]

- Candesartan Cilexetil Desethyl N2-Trityl Analog. HTS Biopharma. [URL: https://www.htsbiopharma.com/product/candesartan-cilexetil-desethyl-n2-trityl-analog]

- O-Desethyl N-Trityl Candesartan Cilexetil. molsyns.com. [URL: https://www.molsyns.com/o-desethyl-n-trityl-candesartan-cilexetil-mrl-c49045.html]

- n-trityl candesartan. Allmpus. [URL: https://www.allmpus.com/impurities/candesartan-cilexetil-impurities/n-trityl-candesartan-1]

- Identification, synthesis and structural determination of some impurities of candesartan cilexetil. ResearchGate. [URL: https://www.researchgate.net/publication/281034320_Identification_synthesis_and_structural_determination_of_some_impurities_of_candesartan_cilexetil]

- US20050250827A1 - Preparation of candesartan cilexetil in high purity. Google Patents. [URL: https://patents.google.

- The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/8030]

Sources

- 1. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 2. raytor.com [raytor.com]

- 3. O-Desethyl N-Trityl Candesartan Cilexetil | CAS 934495-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. htsbiopharma.com [htsbiopharma.com]

- 5. echemi.com [echemi.com]

- 6. O-Desethyl N-Trityl Candesartan Cilexetil | 934495-65-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. who.int [who.int]

Application Note: Protocol for Detecting O-Desethyl N-Trityl Candesartan Cilexetil in Bulk Drugs

Executive Summary

In the synthesis and stability profiling of Candesartan Cilexetil , the detection of late-eluting, highly hydrophobic impurities is a critical quality attribute. O-Desethyl N-Trityl Candesartan Cilexetil (hereafter referred to as Impurity-ODNT ) represents a unique analytical challenge. It combines the bulky, hydrophobic triphenylmethyl (trityl) protecting group with the cilexetil ester moiety, while lacking the ethyl ether group characteristic of the active drug.

This Application Note provides a high-fidelity Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate and quantify Impurity-ODNT. Unlike generic sartan methods, this protocol utilizes a high-organic gradient ramp specifically engineered to elute trityl-bearing intermediates that often irreversibly bind to stationary phases in standard isocratic workflows.

Chemical Context & Mechanistic Insight

Structural Characterization

To detect the impurity, one must understand its physicochemical behavior relative to the Active Pharmaceutical Ingredient (API).

-

Candesartan Cilexetil (API): Contains a 2-ethoxy benzimidazole core and a tetrazole ring (unprotected).

-

Impurity-ODNT:

-

Modification 1 (Trityl): The tetrazole ring retains the N-triphenylmethyl protecting group, significantly increasing lipophilicity.

-

Modification 2 (O-Desethyl): The 2-ethoxy group is hydrolyzed to a 2-oxo (benzimidazolone) function.

-

Result: A molecule with extreme hydrophobicity (LogP > 6) and distinct UV absorption characteristics due to the additional aromatic trityl system.

-

Origin Pathway

Impurity-ODNT is typically a process-related intermediate or a degradation product of the protected precursor.

Figure 1: Mechanistic pathway showing the formation of O-Desethyl N-Trityl Candesartan Cilexetil during the alkylation and deprotection steps.

Method Development Strategy

The "Trityl Trap"

Standard HPLC methods for Candesartan Cilexetil often use mobile phases ending at 60-70% organic solvent. This is insufficient for Impurity-ODNT, which may elute in the next injection or remain on the column, causing "ghost peaks" or baseline drift.

Solution: This protocol employs a Gradient High-Elution Wash reaching 95% Acetonitrile to ensure complete desorption of the trityl moiety.

Detection Wavelength

While 254 nm is standard for the benzimidazole core, the trityl group adds significant absorbance. We utilize 220 nm for maximum sensitivity of the trityl system and 254 nm for specificity against the API backbone.

Detailed Experimental Protocol

Equipment & Reagents[1]

-

LC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must handle backpressure > 400 bar).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent L1 packing.

-

Why: The 3.5 µm particle size offers a balance between resolution and backpressure, critical for the viscous high-organic phase.

-

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | Phosphate Buffer (pH 3.0 ± 0.05) |

| Mobile Phase B | Acetonitrile : Water (95 : 5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (Quant); 220 nm (Qual) |

| Run Time | 45 Minutes |

Buffer Preparation (Mobile Phase A):

Dissolve 2.72 g of

Gradient Program

Rationale: The gradient holds initial conditions to separate early polar degradants, then ramps aggressively to elute the hydrophobic Impurity-ODNT.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 60 | 40 | Equilibration |

| 15.0 | 40 | 60 | Elution of API |

| 25.0 | 10 | 90 | Elution of Trityl Impurities |

| 35.0 | 10 | 90 | Column Wash (Critical) |

| 36.0 | 60 | 40 | Return to Initial |

| 45.0 | 60 | 40 | Re-equilibration |

Sample Preparation

Diluent: Acetonitrile : Water (80 : 20 v/v). Note: Do not use high water content in the diluent. Impurity-ODNT will precipitate.

-

Stock Solution (Impurity): Weigh 5 mg of Impurity-ODNT Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins. Dilute to volume.

-

Test Solution (Bulk Drug): Weigh 25 mg of Candesartan Cilexetil bulk drug into a 50 mL volumetric flask. Add 30 mL of Diluent. Sonicate for 10 mins (maintain temp < 25°C). Make up to volume.

-

System Suitability Solution: Spike the Test Solution with Stock Solution to achieve a concentration of 0.15% (target limit).

Workflow Visualization

Figure 2: Step-by-step analytical workflow from sample preparation to data processing.

System Suitability & Validation Parameters

To ensure the trustworthiness of the results, the system must meet the following criteria before batch release testing:

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 2.0 between API and nearest impurity | Ensures accurate integration. |

| Tailing Factor ( | < 1.5 for Impurity-ODNT | Trityl groups often tail due to silanol interactions; < 1.5 indicates a healthy column. |

| Relative Retention Time (RRT) | ~ 1.4 - 1.6 (Late Eluting) | Confirms the identity of the hydrophobic species. |

| % RSD (n=6) | < 2.0% | Verifies injection precision. |

Expert Insight: If the Tailing Factor increases > 2.0, it indicates the stationary phase is degrading or the trityl compound is precipitating. Flush the column with 100% Acetonitrile for 30 minutes.

Troubleshooting & Expert Notes

-

Ghost Peaks: If you observe broad peaks in the next chromatogram, your gradient hold time at 90% B is too short. The trityl impurity is likely carrying over. Extend the wash step by 5 minutes.

-

Solubility Issues: Impurity-ODNT is practically insoluble in water. If your sample preparation becomes cloudy upon adding buffer, switch to a 100% Methanol dissolution followed by dilution with mobile phase.

-

Identification: The UV spectrum of Impurity-ODNT differs from Candesartan. It will show a higher ratio of absorbance at 220 nm vs 254 nm compared to the API due to the triphenylmethyl group. Use a Diode Array Detector (DAD) to confirm peak purity.

References

-

Santa Cruz Biotechnology. O-Desethyl N-Trityl Candesartan Cilexetil - Product Information. Retrieved from

-

Simson Pharma. Candesartan Impurity Standards and Structure Elucidation. Retrieved from

-

Veeprho Laboratories. Candesartan Cilexetil Desethyl N2-Trityl Analog Structure and CAS. Retrieved from

-

U.S. Patent 2005/0250827 A1. Preparation of Candesartan Cilexetil in High Purity. (2005).[1] Describes the deprotection of trityl intermediates and HPLC conditions for impurity separation.

-

Allmpus Laboratories. Certificate of Analysis: O-Desethyl N-Trityl Candesartan Cilexetil. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Candesartan Trityl Impurity Retention Shifts

Role: Senior Application Scientist Topic: Candesartan Cilexetil & Trityl-Candesartan Impurities Context: High-Performance Liquid Chromatography (HPLC/UPLC)

Executive Technical Summary: The Chemistry of the Problem

Welcome to the technical center. If you are seeing retention time (

The trityl (triphenylmethyl) group is a bulky, non-polar protecting group attached to the tetrazole ring during synthesis. Its behavior differs significantly from the parent drug:

-

Steric Bulk & Hydrophobicity: The three phenyl rings create a massive hydrophobic footprint, making the molecule highly sensitive to small changes in organic modifier percentage (

) and column temperature. -

Acid Sensitivity: The trityl-tetrazole bond is acid-labile. In mobile phases with pH

(common for Candesartan methods using TFA or phosphate), the trityl group can hydrolyze on-column, leading to peak deformation, drifting

Diagnostic Logic Pathway

Before adjusting your method, use this logic tree to isolate the root cause.

Figure 1: Diagnostic logic tree for isolating retention time shifts specific to labile, hydrophobic impurities.

Troubleshooting Guides & FAQs

Scenario A: The "Phantom" Drift (Acidic Hydrolysis)

User Question: My Candesartan peak is stable, but the Trityl impurity peak drifts to an earlier retention time with every injection, and the peak shape is tailing. Why?

Senior Scientist Answer:

You are likely witnessing on-column degradation . The trityl group is acid-labile.[1] If your mobile phase uses Trifluoroacetic Acid (TFA) or an unbuffered phosphate solution at pH

-

The Mechanism: As the molecule travels through the column, a fraction of it converts to Candesartan Cilexetil (losing the trityl group). Since Candesartan Cilexetil elutes earlier than the Trityl impurity, the "reacting" molecules bridge the gap between the two retention times, causing severe tailing or a shift toward the parent peak.

-

The Fix:

-

Buffer pH: Adjust your aqueous mobile phase to pH 3.0 - 4.5 . Avoid highly acidic conditions unless the run time is very short.

-

Temperature: Lower the column temperature (e.g., from 40°C to 25°C). Hydrolysis is endothermic; heat accelerates the loss of the protecting group.

-

Scenario B: The "Organic" Jump (Sensitivity to %B)

User Question: I prepared fresh mobile phase, and the Trityl impurity shifted by 2 minutes, while other peaks only shifted by 0.2 minutes.

Senior Scientist Answer:

This is due to the hydrophobic discrimination of the trityl group. The relationship between

| Parameter | Candesartan Cilexetil | Trityl-Candesartan Impurity |

| Hydrophobicity | Moderate | Extreme (3 Phenyl rings) |

| Sensitivity to %B | Standard ( | High ( |

| Effect of 1% ACN error |

-

The Fix:

-

Premixing: Do not rely on the pump to mix 95% Organic / 5% Aqueous for the elution of this impurity. Premix your high-organic mobile phase (Mobile Phase B) to ensure accuracy.

-

Evaporation Control: Ensure Mobile Phase B (usually high Acetonitrile) is capped tightly. Evaporation of ACN changes the ratio, drastically increasing retention.

-

Scenario C: "Ghost Peaks" in Blank Injections

User Question: I see a broad peak in my blank injection at the retention time of the Trityl impurity.

Senior Scientist Answer: This is carryover caused by the solubility limit. Trityl impurities are poorly soluble in the acidic aqueous starting conditions of a gradient. They can precipitate at the head of the column or on the injector needle/loop and slowly leach out in subsequent runs.

-

The Fix:

-

Needle Wash: Use a wash solvent with high solubility for trityl groups (e.g., 100% Methanol or Acetonitrile/THF 90:10). Standard 50:50 mixes are often insufficient.

-

Gradient Flush: Ensure your gradient goes to at least 95% organic and holds for 3-5 column volumes before re-equilibrating.

-

Self-Validating Experimental Protocols

To ensure your data is trustworthy, implement these protocols.

Protocol 1: Gravimetric Buffer Preparation (The "Golden Standard")

Why? Volumetric mixing of Acetonitrile and Water is endothermic and non-additive (500mL + 500mL

-

Weigh the water component into the flask (Density

g/mL at 25°C). -

Weigh the organic modifier (Acetonitrile Density

g/mL). -

Add the buffer salt (e.g., Phosphate) to the aqueous portion before mixing with organic to prevent precipitation.

-

Validation Step: Measure the pH of the aqueous portion before adding organic. Document this value. Do not attempt to pH adjust a high-organic mixture.

Protocol 2: The "Trityl Challenge" Column Wash

Use this when you suspect trityl buildup is altering column selectivity.

-

Disconnect the column from the detector (to prevent flow cell contamination).

-

Flush 1: 20 Column Volumes (CV) of Water/Acetonitrile (90:10) to remove buffer salts.

-

Flush 2: 20 CV of Tetrahydrofuran (THF) or Isopropanol .

-

Reasoning: THF is superior for solubilizing aromatic trityl residues that adhere to C18 ligands.

-

-

Flush 3: 20 CV of Acetonitrile.

-

Re-equilibrate: 20 CV of initial mobile phase.

Visualizing the Interaction

The following diagram illustrates the molecular interactions causing the retention behavior.

Figure 2: Interaction map showing how mobile phase acidity and organic composition directly impact Trityl-Candesartan stability and retention.

References

-

United States Pharmacopeia (USP). Candesartan Cilexetil Monograph: Organic Impurities.[2] USP-NF.[2][3]

-

European Directorate for the Quality of Medicines (EDQM). Candesartan Cilexetil: Impurity H (N-Trityl candesartan cilexetil). European Pharmacopoeia (Ph. Eur.).

-

Subba Rao, D.V., et al. "Identification, synthesis and structural determination of some impurities of candesartan cilexetil."[4] ResearchGate.

-

Chromatography Today. "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach."

-

Glen Research. "Technical Brief – Avoiding Trityl Loss: Stability of Trityl Groups in Acidic Media."

Sources

Solving solubility issues of O-Desethyl N-Trityl Candesartan Cilexetil

The following technical guide is structured as a specialized support resource for researchers handling O-Desethyl N-Trityl Candesartan Cilexetil . This compound presents a unique "solubility paradox" due to the conflicting physicochemical properties of its functional groups.

Advanced Solubility & Handling Guide for Analytical and Process Chemistry

Executive Summary: The "Solubility Paradox"

O-Desethyl N-Trityl Candesartan Cilexetil (CAS: 934495-65-5 / Related: 139481-72-4 derivatives) is a critical process impurity and reference standard. Users frequently report inconsistent solubility, "oiling out" during crystallization, and precipitation in HPLC lines.

The Root Cause: This molecule suffers from a structural conflict:

-

The Trityl Group (Lipophilic): A massive, hydrophobic "grease ball" that demands non-polar solvents (DCM, Toluene).

-

The O-Desethyl Moiety (Polar/H-Bonding): The loss of the ethyl group exposes a benzimidazole ring that tautomerizes to a 2-oxo-benzimidazoline form. This creates a strong hydrogen-bond donor/acceptor network, acting like "brick dust" (high crystal lattice energy).

The Result: The compound resists pure non-polar solvents (due to H-bonding) AND pure polar solvents (due to the Trityl group).

Analytical Troubleshooting (HPLC/LC-MS)

For researchers encountering peak splitting, carryover, or needle blockage.

The "Golden Triangle" Diluent Strategy

Do NOT attempt to dissolve this standard directly in your Mobile Phase A (usually acidic water). The Trityl group will precipitate immediately.

Recommended Diluent Protocol: To break the intermolecular H-bonds of the oxo-benzimidazole while solvating the Trityl group, use a ternary system:

| Component | Role | Recommended % |

| THF (Tetrahydrofuran) | Primary Solubilizer: Dissolves the Trityl group and disrupts H-bonds. | 40-50% |

| Acetonitrile (MeCN) | Bridge Solvent: Matches the mobile phase organic modifier. | 40-50% |

| Water (pH Neutral) | Polarity Adjuster: Prevents "solvent shock" upon injection. | 10% (Add Last) |

Critical Warning: Avoid using Methanol as the primary diluent. Methanol is a poor solvent for trityl-protected species and can cause "micro-precipitation" in the autosampler, leading to variable peak areas [1, 2].

HPLC Method Parameters

-

Column: C8 or Phenyl-Hexyl (Better interaction with the Trityl group than C18).

-

Mobile Phase: High organic start.

-

Failure Mode: Starting at <50% B (Organic) will cause the sample to crash out at the column head.

-

Fix: Start gradient at 60% Organic , hold for 2 mins, then ramp.

-

Visualization: Solubility Decision Matrix

The following workflow illustrates the logical path for selecting the correct solvent system based on your application (Analysis vs. Isolation).

Figure 1: Decision matrix for solvent selection. Blue path denotes analytical workflows; Red path denotes preparative/isolation workflows.

Process Chemistry: Isolation & Purification

For researchers trying to isolate the impurity from a reaction mixture.

The "Oiling Out" Phenomenon

Trityl-protected intermediates often refuse to crystallize, forming sticky oils. This is exacerbated by the Cilexetil ester chain (flexible and greasy).

Troubleshooting Protocol:

-

Primary Solvent: Dissolve the crude oil in Dichloromethane (DCM) . It is the only solvent that reliably solvates both the Trityl group and the oxo-benzimidazole core at high concentrations [3].

-

Anti-Solvent Addition:

-

Do NOT use water (creates an emulsion).

-

Do NOT use Methanol (precipitates amorphous gum).

-

USE: Methyl tert-butyl ether (MTBE) or Cyclohexane .

-

-

Procedure:

-

Dissolve 1g substance in 5mL DCM.

-

Add MTBE dropwise until slight turbidity persists.

-

Seed it: If available, add a seed crystal. If not, scratch the glass surface.

-

Cool slowly to 0°C. Rapid cooling traps impurities in the oil.

-

Stability & Degradation (The Hidden Trap)

Solubility issues are often confused with degradation. You may think the compound isn't dissolving, but it has actually degraded into a less soluble species.

Degradation Pathway Visualization:

Figure 2: Primary degradation pathways. The Trityl group is acid-labile, while the Cilexetil ester is base-labile.

Key Takeaway:

-

Avoid Acidic Alcohols: Never use acidified methanol (e.g., 0.1% TFA in MeOH) to dissolve this compound. The Trityl group will fall off, leaving you with the insoluble O-Desethyl Candesartan Cilexetil [4].

-

Avoid Strong Bases: The Cilexetil ester hydrolyzes rapidly at pH > 9.

Frequently Asked Questions (FAQ)

Q: I see a "ghost peak" eluting later than my main peak. Is this the Trityl impurity? A: Likely, yes. Trityl-protected species are extremely hydrophobic. On a C18 column, they may elute at the very end of the gradient or even in the re-equilibration phase. Ensure your gradient goes to 95% Organic and holds for at least 5 minutes.

Q: Can I use DMSO to dissolve the stock standard? A: Yes, DMSO is excellent for solubility (approx. 30 mg/mL) [5]. However, DMSO is viscous and has a high boiling point. If you inject pure DMSO into an HPLC, you may see "viscous fingering" (broad, distorted peaks). Solution: Dissolve in DMSO, then dilute 1:1 with Acetonitrile before injection.

Q: Why does the solution turn yellow/brown over time? A: This indicates oxidation of the phenolic (oxo-benzimidazole) moiety. Store stock solutions at -20°C and protect from light. The "O-Desethyl" form is more oxidation-prone than the parent Candesartan Cilexetil.

Q: My sample turned into a gel in Methanol. Why? A: This is a classic "organogel" formation common with trityl compounds in protic solvents. The bulky trityl groups stack, trapping solvent. Fix: Add a few drops of DCM or THF to break the gel structure.

References

-

Vertex AI Search. (2024). Preparation of candesartan cilexetil in high purity (WO2005111021A1). Google Patents. Link

-

National Institutes of Health (NIH). (2024). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities. PMC. Link

-

ChemicalBook. (2025). O-Desethyl N-Trityl Candesartan Cilexetil Properties and Solubility. Link

-

ResearchGate. (2025). Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. Link

-

Cayman Chemical. (2022).[1] Candesartan Cilexetil Product Information & Solubility. Link

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for O-Desethyl N-Trityl Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of a specific, critical process-related impurity of Candesartan Cilexetil: O-Desethyl N-Trityl Candesartan Cilexetil. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their analytical strategies.

Candesartan Cilexetil is a potent angiotensin II receptor antagonist, and like many complex synthetic molecules, its manufacturing process can yield a series of related substances. O-Desethyl N-Trityl Candesartan Cilexetil is a significant impurity that requires robust analytical monitoring and control. The choice of analytical methodology directly impacts the efficiency, sensitivity, and reliability of this monitoring. Here, we will compare two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

The Imperative of Method Validation in Impurity Profiling

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For impurity quantification, this is not merely a regulatory checkbox but a fundamental aspect of quality control. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process, ensuring that the analytical method is fit for its purpose.[1][2][3][4][5]

The core validation characteristics that must be demonstrated for an impurity quantification method include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-